Cas no 45713-46-0 ((4-Methoxyphenyl)boronic acid)

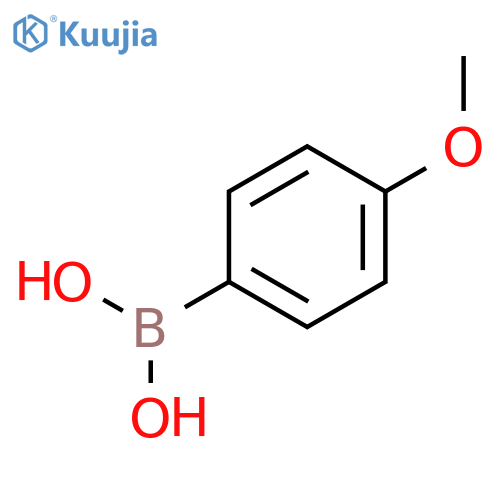

(4-Methoxyphenyl)boronic acid structure

商品名:(4-Methoxyphenyl)boronic acid

(4-Methoxyphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-Methoxyphenyl)boronic acid

- 4-Methoxyphenylboronic Acid

- (4-methoxyphenyl)-< 5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno-< 2,3-b> pyrrol-4-yl> methanon

- (4-methoxy-phenyl)-borane

- 6H-Thieno[2,3-b]pyrrole,methanone deriv.

- ACMC-1C2J2

- AG-D-69981

- CTK4B9100

- Methanone,(4-methoxyphenyl)[5-methyl-6-[2-(4-morpholinyl)ethyl]-6H-thieno[2,3-b]pyrrol-4-yl]-

- SureCN3363268

- Borane, (4-methoxyphenyl)-

- CS-W000936

- AKOS028108940

- CS-13083

- (4-METHOXYPHENYL)BORANE

- 45713-46-0

- SCHEMBL4968407

- (4-METHOXYPHENYL)-BORANE

- (4-Methoxyphenyl)boronicacid

- SCHEMBL471459

- F10893

- 4-Methoxyphenylboronic acid ,98%

-

- MDL: MFCD17019378

- インチ: 1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3

- InChIKey: GUWCCSZKDJGBDW-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)B

計算された属性

- せいみつぶんしりょう: 118.0589950g/mol

- どういたいしつりょう: 118.0589950g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 77

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

- ゆうかいてん: 208-209 ºC

(4-Methoxyphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76790-5g |

4-Methoxyphenylboronic Acid |

45713-46-0 | 98% | 5g |

¥1072.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76790-1g |

4-Methoxyphenylboronic Acid |

45713-46-0 | 98% | 1g |

¥252.0 | 2022-04-27 | |

| Key Organics Ltd | CS-13083-10mg |

4-Methoxy-1-borylbenzene |

45713-46-0 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| A2B Chem LLC | AG16824-1g |

Borane, (4-methoxyphenyl)- |

45713-46-0 | 98% | 1g |

$19.00 | 2024-04-20 | |

| 1PlusChem | 1P00D8K8-1g |

(4-Methoxyphenyl)borane |

45713-46-0 | 98% | 1g |

$28.00 | 2024-05-02 | |

| Aaron | AR00D8SK-1g |

(4-Methoxyphenyl)borane |

45713-46-0 | 98% | 1g |

$20.00 | 2025-02-10 | |

| Key Organics Ltd | CS-13083-5mg |

4-Methoxy-1-borylbenzene |

45713-46-0 | >97% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | CS-13083-1mg |

4-Methoxy-1-borylbenzene |

45713-46-0 | >97% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | CS-13083-50mg |

4-Methoxy-1-borylbenzene |

45713-46-0 | >97% | 50mg |

£102.00 | 2025-02-09 | |

| Aaron | AR00D8SK-5g |

(4-Methoxyphenyl)borane |

45713-46-0 | 98% | 5g |

$33.00 | 2025-02-10 |

(4-Methoxyphenyl)boronic acid 関連文献

-

Mason T. Koeritz,Haley K. Banovetz,Sean A. Prell,Levi M. Stanley Chem. Sci. 2022 13 7790

45713-46-0 ((4-Methoxyphenyl)boronic acid) 関連製品

- 5720-06-9(2-Methoxyphenylboronic acid)

- 1068155-43-0((2-hydroxy-4-methoxyphenyl)boronic Acid)

- 221006-66-2(3-Phenoxyphenylboronic Acid)

- 122775-35-3(3,4-Dimethoxyphenylboronic acid)

- 5720-07-0((4-methoxyphenyl)boronic acid)

- 23112-96-1(2,6-Dimethoxyphenylboronic acid)

- 10365-98-7(3-Methoxybenzeneboronic acid)

- 156641-98-4(6-Methoxy-2-naphthylboronic Acid)

- 51067-38-0(4-Phenoxyphenylboronic acid)

- 192182-54-0(3,5-Dimethoxyphenylboronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:45713-46-0)(4-Methoxyphenyl)boronic acid

清らかである:99%/99%/99%

はかる:1g/5g/25g

価格 ($):188.0/563.0/1688.0